molecular formula C32H32O15 B10795780 Fluorescein di-b-d-galactopyranoside

Fluorescein di-b-d-galactopyranoside

Cat. No.: B10795780
M. Wt: 656.6 g/mol
InChI Key: ZTOBILYWTYHOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescein di-β-D-galactopyranoside is a fluorogenic substrate widely used in biochemical assays. It is particularly sensitive to β-galactosidase, an enzyme that hydrolyzes the compound to produce a highly fluorescent product, fluorescein . This property makes it an invaluable tool in various scientific fields, including molecular biology, biochemistry, and medical diagnostics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorescein di-β-D-galactopyranoside is synthesized through a multi-step process involving the protection and deprotection of hydroxyl groups on the galactose moieties, followed by the coupling of these moieties to fluorescein . The reaction typically involves the use of protective groups such as acetyl or benzyl groups to prevent unwanted side reactions. The final deprotection step yields the desired product.

Industrial Production Methods

Industrial production of fluorescein di-β-D-galactopyranoside follows similar synthetic routes but is scaled up to meet commercial demands. The process involves rigorous quality control measures to ensure the purity and consistency of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

Fluorescein di-β-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by β-galactosidase . This hydrolysis results in the sequential formation of fluorescein monogalactoside and fluorescein, both of which are fluorescent.

Common Reagents and Conditions

The hydrolysis reaction typically occurs under mild conditions, such as physiological pH and temperature, making it suitable for use in live cell assays . Common reagents include β-galactosidase enzymes sourced from various organisms, including Escherichia coli.

Major Products

The major products of the hydrolysis reaction are fluorescein monogalactoside and fluorescein . Fluorescein is highly fluorescent and can be easily detected using fluorescence microscopy or flow cytometry.

Comparison with Similar Compounds

Properties

IUPAC Name

3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O15/c33-11-21-23(35)25(37)27(39)30(45-21)42-13-5-7-17-19(9-13)44-20-10-14(43-31-28(40)26(38)24(36)22(12-34)46-31)6-8-18(20)32(17)16-4-2-1-3-15(16)29(41)47-32/h1-10,21-28,30-31,33-40H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOBILYWTYHOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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